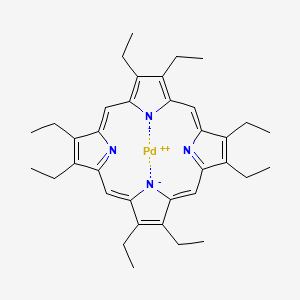
2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+): is a complex organometallic compound featuring a porphyrin core with multiple ethyl groups and a palladium ion at its center. Porphyrins are macrocyclic compounds that play crucial roles in various biological systems, such as in hemoglobin and chlorophyll. The addition of palladium enhances the compound's properties, making it useful in various scientific and industrial applications.
Safety and Hazards
Wirkmechanismus
Target of Action
Porphyrins and their metal complexes are known to interact with various biological targets, including proteins and nucleic acids, due to their planar structure and ability to form π-π interactions .
Mode of Action
Porphyrins and their metal complexes are known to interact with their targets through coordination bonds, hydrogen bonds, and π-π stacking interactions . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Porphyrins and their metal complexes are known to be involved in various biological processes, including oxygen transport, electron transfer, and catalysis .
Pharmacokinetics
Porphyrins and their metal complexes are known to have diverse pharmacokinetic properties depending on their structure and the nature of the metal ion .
Result of Action
Porphyrins and their metal complexes are known to exhibit various biological activities, including antimicrobial, anticancer, and photosensitizing activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of porphyrins and their metal complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) typically involves the following steps:
Synthesis of Octaethylporphyrin (OEP): : The starting material, octaethylporphyrin, is synthesized through a condensation reaction of pyrrole with ethylglyoxal.
Oxidation: : The octaethylporphyrin is then oxidized to form the diide (dianion) form.
Complexation with Palladium: : The resulting diide is complexed with palladium(II) chloride to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes with careful control of reaction conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and advanced purification techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : The porphyrin core can be further oxidized to form different oxidation states.
Reduction: : The compound can be reduced to form different reduced forms of the porphyrin.
Substitution: : Substitution reactions can occur at the porphyrin core, replacing hydrogen atoms with other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidized Products: : Different oxidized forms of the porphyrin.
Reduced Products: : Reduced forms of the porphyrin.
Substituted Products: : Porphyrins with different substituents at the core.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Catalysis: : It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Sensors: : The compound's ability to bind metal ions makes it useful in the development of chemical sensors.
Biological Studies: : It is used in studies related to oxygen transport and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+): is unique due to its specific structure and the presence of palladium. Similar compounds include:
Platinum Octaethylporphyrin: : Similar structure but with platinum instead of palladium.
Tetraphenylporphyrin: : A porphyrin with phenyl groups instead of ethyl groups.
Hemin: : A naturally occurring porphyrin with iron at its center.
These compounds differ in their metal centers and substituents, leading to variations in their properties and applications.
Eigenschaften
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOYVGWFFRIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-butyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2883333.png)
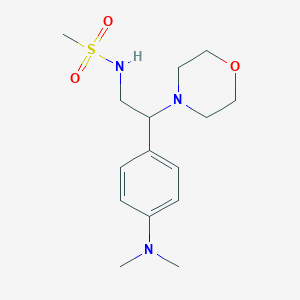


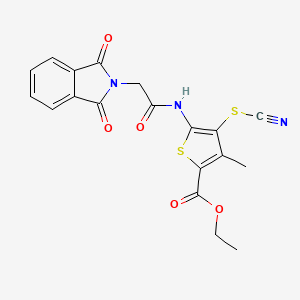
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)
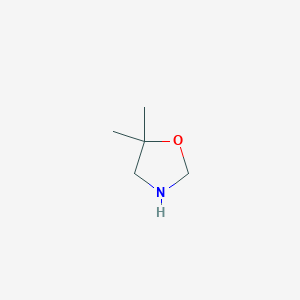
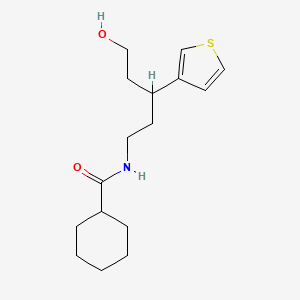


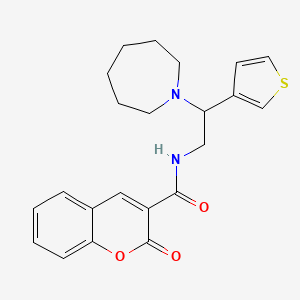
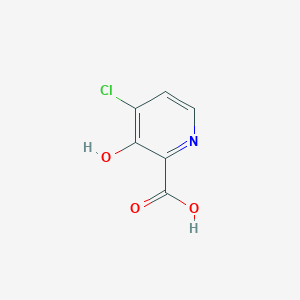
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2883355.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2883356.png)
